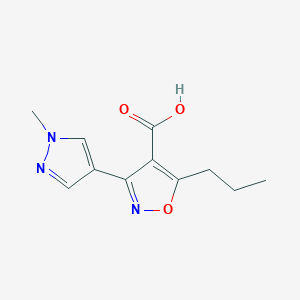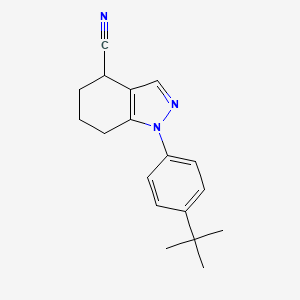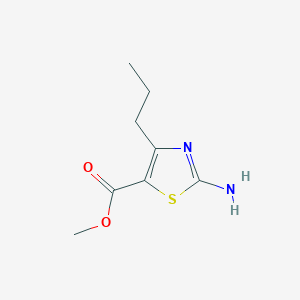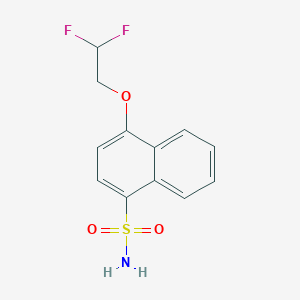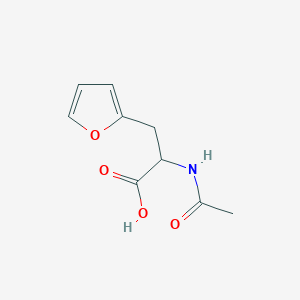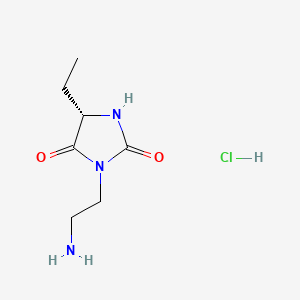![molecular formula C9H19NO4 B13507223 Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate](/img/structure/B13507223.png)
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, like other esters, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate can be synthesized through the esterification reaction of 3-[2-(2-aminoethoxy)ethoxy]propanoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-[2-(2-aminoethoxy)ethoxy]propanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism by which Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can then interact with various enzymes and receptors in biological systems . The aminoethoxy groups may also play a role in binding to specific sites on proteins or other biomolecules .
Comparaison Avec Des Composés Similaires
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry.
Ethyl propanoate: Similar structure but lacks the aminoethoxy groups, making it less versatile in biological applications.
The presence of the aminoethoxy groups in this compound makes it unique and potentially more useful in applications requiring specific interactions with biological molecules .
Propriétés
Formule moléculaire |
C9H19NO4 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C9H19NO4/c1-2-14-9(11)3-5-12-7-8-13-6-4-10/h2-8,10H2,1H3 |
Clé InChI |
MXNIAUZAXARZOV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans](/img/structure/B13507144.png)

![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)
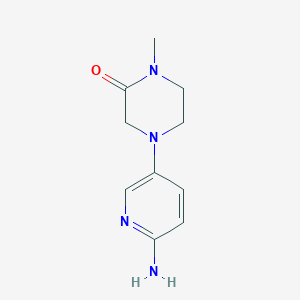
![2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)
